molecular formula C6H11NO B14470176 (5S)-5-Hydroxyhexanenitrile CAS No. 65451-90-3

(5S)-5-Hydroxyhexanenitrile

Cat. No.: B14470176
CAS No.: 65451-90-3
M. Wt: 113.16 g/mol
InChI Key: VVDWTZRKJFJCGU-LURJTMIESA-N
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Description

(5S)-5-Hydroxyhexanenitrile is an organic compound with the molecular formula C6H11NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-Hydroxyhexanenitrile typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as a hexanenitrile derivative.

    Hydroxylation: The introduction of the hydroxyl group (-OH) at the 5th position can be achieved through various hydroxylation reactions. Common reagents for this step include oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Chiral Resolution: To obtain the (5S) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts, such as enzymes, can also be explored to achieve enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-Hydroxyhexanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary amines

    Substitution: Formation of alkyl halides

Scientific Research Applications

(5S)-5-Hydroxyhexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving nitriles and hydroxyl groups.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (5S)-5-Hydroxyhexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5-Hydroxyhexanenitrile: The enantiomer of (5S)-5-Hydroxyhexanenitrile, with similar chemical properties but different biological activity due to its chiral nature.

    Hexanenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-Hydroxyhexanoic acid: Contains a carboxyl group instead of a nitrile group, leading to different chemical behavior and applications.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activity and reactivity compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring high enantioselectivity and specific interactions with biological targets.

Properties

CAS No.

65451-90-3

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(5S)-5-hydroxyhexanenitrile

InChI

InChI=1S/C6H11NO/c1-6(8)4-2-3-5-7/h6,8H,2-4H2,1H3/t6-/m0/s1

InChI Key

VVDWTZRKJFJCGU-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CCCC#N)O

Canonical SMILES

CC(CCCC#N)O

Origin of Product

United States

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